1-(6-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanone
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Description
The compound “1-(6-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanone” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring . The presence of the keto group (C=O) at the 1-position and the methyl group at the 6-position could have significant effects on the electronic structure and properties of the molecule .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions that “this compound” can undergo are not specified in the literature .Scientific Research Applications
Anti-Tubercular Activity
A study on substituted pyrimidines and pyrazoles, including compounds structurally related to 1-(6-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanone, demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some derivatives exhibited MIC values of 12.5 to 25 µM concentration, indicating potential as anti-tubercular agents without significant cytotoxicity to hepatic monocytes (THP-1 cells) (Pathak et al., 2014).
Antiviral Activity
Research on derivatives of pyrazolo[3,4-b]pyridinyl ethanone, a compound similar to this compound, revealed their potential as antiviral agents. The study investigated the synthesis, reactions, and evaluation of these derivatives for antiviral activities, highlighting their potential against HSV1 and HAV-MBB (Attaby et al., 2006).
Insecticidal Evaluation
A study focused on pyrazole-based tetrahydropyrimidine derivatives, utilizing a compound with a similar structure to this compound. These compounds were evaluated for their insecticidal activity, with some showing 100% mortality against agricultural pests like Nilaparvata lugens and Mythimna separata. This suggests potential applications in pest management and agricultural sciences (Halim et al., 2020).
Antimicrobial and Anticancer Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Some novel pyrazole derivatives showed higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity, indicating their potential as therapeutic agents (Hafez et al., 2016).
Properties
IUPAC Name |
1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-5-11(8(2)13)9-3-4-10-12(9)6-7/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMIAOLVLZXGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=NN2C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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